Cas no 1111114-42-1 (ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate)

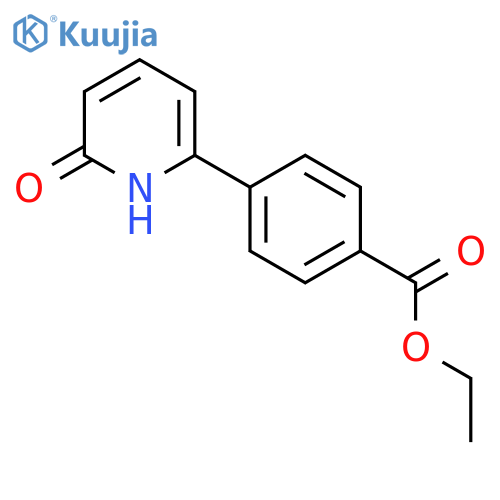

1111114-42-1 structure

商品名:ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate

CAS番号:1111114-42-1

MF:C14H13NO3

メガワット:243.257923841476

MDL:MFCD11876287

CID:2606817

PubChem ID:53218081

ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate

- Ethyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate

- 1111114-42-1

- 6-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE

- DTXSID80683072

- 6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine, 95%

- MFCD11876287

-

- MDL: MFCD11876287

- インチ: InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-6-10(7-9-11)12-4-3-5-13(16)15-12/h3-9H,2H2,1H3,(H,15,16)

- InChIKey: VMXVTXZZZUPMNZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 243.08954328Da

- どういたいしつりょう: 243.08954328Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 55.4Ų

ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318054-5 g |

6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine, 95%; . |

1111114-42-1 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB318054-5g |

6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine, 95%; . |

1111114-42-1 | 95% | 5g |

€1159.00 | 2025-02-17 |

ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate 関連文献

-

1. Water

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1111114-42-1 (ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1111114-42-1)ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate

清らかである:99%

はかる:5g

価格 ($):687.0